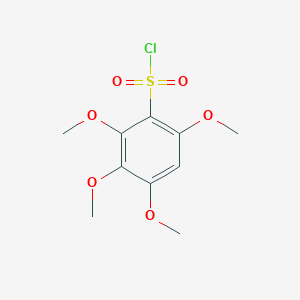
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride is an organic compound with a benzene ring substituted with four methoxy groups and a sulfonyl chloride group. This compound is known for its diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,3,4,6-tetramethoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often require a solvent such as dichloromethane or chloroform and are conducted at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.
化学反応の分析
Types of Reactions
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
科学的研究の応用
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions to modify other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetramethoxybenzene-1-sulfonyl chloride: Similar structure but with different substitution pattern.
2,3,5,6-Tetramethoxybenzene-1-sulfonyl chloride: Another isomer with a different arrangement of methoxy groups.
2,4,6-Trimethoxybenzene-1-sulfonyl chloride: Contains three methoxy groups instead of four.
Uniqueness
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of four methoxy groups enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to its isomers.
特性
分子式 |
C10H13ClO6S |
|---|---|
分子量 |
296.73 g/mol |
IUPAC名 |
2,3,4,6-tetramethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO6S/c1-14-6-5-7(15-2)10(18(11,12)13)9(17-4)8(6)16-3/h5H,1-4H3 |
InChIキー |
OSIJMMFVLHXITN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1OC)OC)S(=O)(=O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



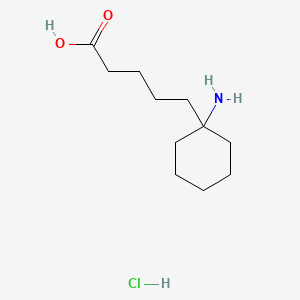
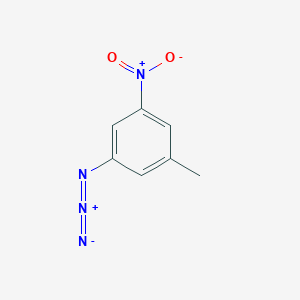

![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
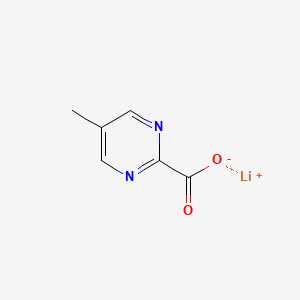
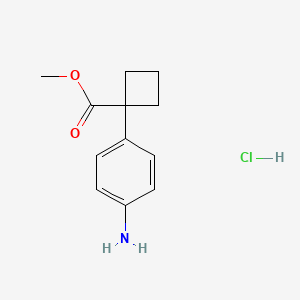

![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
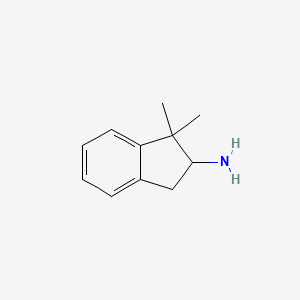


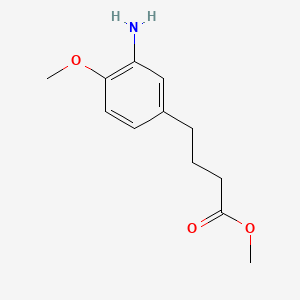
![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
